molecular formula C22H23N3O2 B2416117 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide CAS No. 885173-49-9

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide

Cat. No.: B2416117
CAS No.: 885173-49-9
M. Wt: 361.445
InChI Key: AVTXORKAHBWERZ-UHFFFAOYSA-N
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Description

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide is a complex organic compound with a unique structure that includes a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of appropriate aldehydes and ketones to form the pyridazine ring, followed by further functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with varying substituents. Examples include:

Uniqueness

What sets 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide apart is its specific combination of substituents, which can confer unique chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14(2)22(27)23-21-19(17-8-6-5-7-9-17)20(26)16(4)24-25(21)18-12-10-15(3)11-13-18/h5-14H,1-4H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXORKAHBWERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320952
Record name 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

885173-49-9
Record name 2-methyl-N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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